![molecular formula C11H13N3O2 B1396404 Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one CAS No. 753440-87-8](/img/structure/B1396404.png)
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one
概要
説明
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one (CAS: 753440-87-8) is a spirocyclic compound characterized by a unique bicyclic structure where a piperidine ring is fused at a single carbon atom to a pyrido[2,3-d][1,3]oxazin-2-one moiety . The compound has been investigated as a key intermediate in the synthesis of HTL22562, a calcitonin gene-related peptide (CGRP) receptor antagonist for migraine treatment . Spiro compounds like this are valued for their conformational rigidity, which improves target selectivity and metabolic stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the hydrogenation of benzyl 7’-chloro-2’-oxo-1’,2’-dihydrospiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazine]-1-carboxylate using palladium on carbon (Pd/C) as a catalyst in ethanol (EtOH) under a hydrogen atmosphere .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
科学的研究の応用
Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of Spiro[piperidine-4,4’-pyrido[2,3-d][1,3]oxazin]-2’(1’H)-one involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but they may include key proteins involved in cell signaling and metabolism .
類似化合物との比較
Comparison with Structurally Similar Compounds
Target Compound
- Structure: Combines a piperidine ring with a pyrido-oxazinone system.
- Synthesis : Typically derived from brominated precursors (e.g., dibromohomophthalimides) via microwave-assisted cyclocondensation with binucleophiles, achieving yields of 42–51% under conventional heating .
Analog 1 : Spiro[piperidine-4,3'-pyrrolo[3,2-b]pyridin]-2'(1'H)-one
- Structure: Features a pyrrolopyridine instead of pyrido-oxazinone.
- Synthesis: Formed via reactions of imino thioacetals with ortho-amino esters under one-step conditions .
Analog 2 : Spiro[benzo[d][1,3]oxazine-4,4'-piperidin]-2(1H)-one
- Structure : Replaces pyrido[2,3-d] with a benzoxazine ring.
- Synthesis : Produced via hydrogenation of benzyl-protected intermediates .
- Comparison: The benzoxazine system may enhance aromatic stacking but reduce metabolic stability compared to the pyrido-oxazinone .
Target Compound
- Application: Core structure in HTL22562, a CGRP antagonist with IC50 values in the nanomolar range for migraine prophylaxis .
- Mechanism : Binds to CGRP receptors, inhibiting vasodilation and neurogenic inflammation .
Analog 3 : Pyrido[2,3-d][1,3]oxazin Derivatives (e.g., Compound 3c from )
- Activity : Displays potent anticancer activity (IC50 >5 mg/mL) against NCI-60 cancer cell lines .
- Comparison: While structurally similar, the substitution at position 3 (hydroxy or amino groups) shifts activity toward oncology rather than neurology .
Analog 4 : Spirotetrahydropyrido[4,3-d]pyrimidines
- Activity : Moderate antimicrobial effects (e.g., against S. aureus), but low cytotoxicity .
- Comparison : The pyrido-pyrimidine scaffold broadens antimicrobial utility but lacks the spiro rigidity seen in the target compound .
Commercial Availability and Research Utility
The target compound and its analogs are supplied by specialized vendors (e.g., Combi-Blocks, CymitQuimica) in milligram to gram quantities . However, the hydrochloride form is frequently listed as temporarily out of stock, highlighting supply chain challenges . Microwave-assisted synthesis methods improve accessibility by reducing reaction times and environmental impact .
生物活性
Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H14N3O2
- Molecular Weight : 255.70 g/mol
- CAS Number : 1038866-44-2
Research indicates that this compound and its derivatives exhibit potent activity as BACE1 (Beta-site APP Cleaving Enzyme 1) inhibitors. BACE1 is a critical target in Alzheimer's disease treatment as it plays a role in the production of amyloid-beta peptides, which aggregate to form plaques in the brains of affected individuals.
Structure-Activity Relationship (SAR)
The structure of spiro compounds allows for specific interactions with the BACE1 active site. Modifications to the piperidine and pyridine moieties have been shown to enhance potency and selectivity. For instance:
- Methyl substitutions on the piperidine nitrogen have been associated with increased binding affinity and improved pharmacokinetic profiles in preclinical models .
In Vitro Studies
In vitro assays have demonstrated that this compound effectively inhibits BACE1 activity. For example:
- Compounds derived from this structure have shown IC50 values in the low micromolar range against BACE1, indicating strong inhibitory potential .
In Vivo Studies
Preclinical studies involving animal models have reported significant reductions in amyloid-beta levels following administration of this compound. Notably:
- One study highlighted a derivative that lowered central Aβ levels after a single oral dose, showcasing its potential as a therapeutic agent for Alzheimer's disease .
Case Studies
Several studies have explored the efficacy of this compound in various contexts:
Study | Findings |
---|---|
Hunt et al. (2013) | Identified novel derivatives with enhanced BACE1 inhibition and selectivity over other enzymes. |
Chen et al. (2015) | Reported low in vivo clearance and good oral bioavailability for specific derivatives. |
Mandal et al. (2016) | Demonstrated significant reductions in amyloid-beta levels with minimal drug-drug interaction risks. |
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Key findings include:
Q & A
Q. What are the established synthetic routes for Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one and its derivatives?
Basic Research Question
The synthesis of this spiro compound and its derivatives typically involves:
- Cyclization Reactions : Reacting 2-aminopyridine derivatives with ketones (e.g., cyclopentane-1,2-dione) under reflux conditions to form the spirocyclic core .
- Microwave-Assisted Synthesis : Using solid supports like basic alumina and reagents under microwave irradiation to achieve shorter reaction times (10–15 minutes) and higher yields (>85%) .
- Iodine-Catalyzed Methods : Eco-friendly aqueous media synthesis with iodine as a catalyst, producing derivatives with antitumor activity .
Example Protocol :
Combine 2-aminopyridine-3-carbonitrile (1.0 mmol) and cyclopentane-1,2-dione (1.2 mmol) in ethanol.
Reflux for 6–8 hours, monitor via TLC, and purify via column chromatography .
Q. How can structural characterization of this spiro compound be methodically performed?
Basic Research Question
Key techniques include:
- X-Ray Crystallography : Determines spiro connectivity, envelope conformations of piperidine/pyridine rings, and hydrogen-bonding networks (e.g., N–H⋯O interactions) .
- Spectroscopic Analysis :
- NMR : Assigns proton environments (e.g., spiro carbon-linked protons at δ 3.5–4.5 ppm) .
- IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and heterocyclic ring vibrations .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₁H₁₃N₃O₂, exact mass 219.1008) .
Q. What strategies optimize reaction yields and purity in spiro compound synthesis?
Advanced Research Question
Methodological Considerations :
- Catalyst Selection : Basic alumina under microwave irradiation improves regioselectivity and reduces byproducts .
- Solvent-Free Conditions : Minimizes purification steps and enhances atom economy (e.g., HMTA-BAIL@MIL-101(Cr) catalyst for pyrido-pyrimidine derivatives) .
- Temperature Control : Microwave irradiation at 80–100°C prevents thermal decomposition of sensitive intermediates .
Example Workflow :
Compare IC₅₀ values from NCI and academic labs.
Re-test under controlled conditions (fixed pH, temperature).
Use molecular docking to validate binding hypotheses .
Q. What emerging applications are being explored for this compound?
Advanced Research Question
- Antimicrobial Agents : Pyrido-pyrimidine derivatives inhibit bacterial growth (MIC: 8–16 µg/mL against S. aureus) .
- Material Science : Functionalized spiro compounds serve as ligands in metal-organic frameworks (MOFs) for catalytic applications .
- Neuropharmacology : Piperidine-linked analogs show potential as acetylcholinesterase inhibitors (IC₅₀: 1–5 µM) .
特性
IUPAC Name |
spiro[1H-pyrido[2,3-d][1,3]oxazine-4,4'-piperidine]-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2/c15-10-14-9-8(2-1-5-13-9)11(16-10)3-6-12-7-4-11/h1-2,5,12H,3-4,6-7H2,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNGKYJPFWVQZSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=C(NC(=O)O2)N=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90718288 | |
Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
753440-87-8 | |
Record name | Spiro[piperidine-4,4'-pyrido[2,3-d][1,3]oxazin]-2'(1'H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90718288 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。